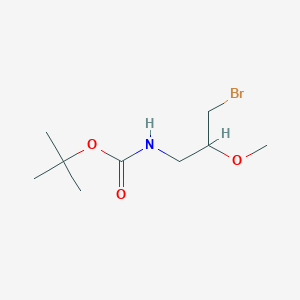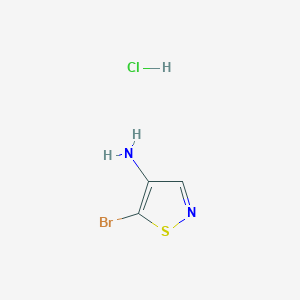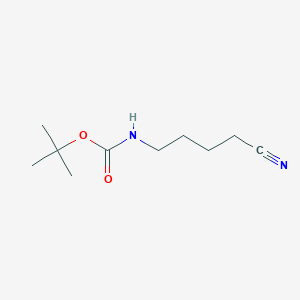amine](/img/structure/B13501392.png)
[(2S)-butan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-butan-2-ylamine, also known as (S)-(-)-2-Methylbutylamine, is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image. This compound is commonly used as an intermediate in organic synthesis and as a pharmaceutical intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-butan-2-ylamine involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reduction of Nitriles: Another method involves the reduction of nitriles.
Industrial Production Methods
In industrial settings, the production of (2S)-butan-2-ylamine often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (2S)-butan-2-ylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a nickel catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Haloalkanes and other electrophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
(2S)-butan-2-ylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound serves as a building block for the synthesis of pharmaceutical drugs.
Biological Studies: It is used in studies involving amine metabolism and enzyme interactions
Mecanismo De Acción
The mechanism of action of (2S)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-2-Methylbutylamine: A similar compound with a slightly different structure but similar chemical properties.
N-Methyl-1-propanamine: Another amine with a similar molecular structure but different spatial arrangement.
Uniqueness
(2S)-butan-2-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds .
Propiedades
Fórmula molecular |
C5H13N |
|---|---|
Peso molecular |
87.16 g/mol |
Nombre IUPAC |
(2S)-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m0/s1 |
Clave InChI |
PYFSCIWXNSXGNS-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@H](C)NC |
SMILES canónico |
CCC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
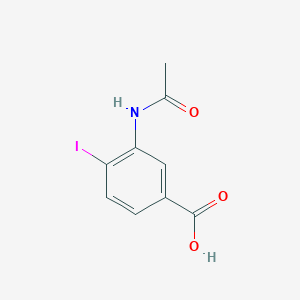
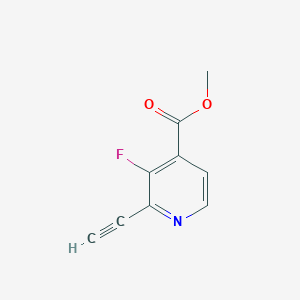
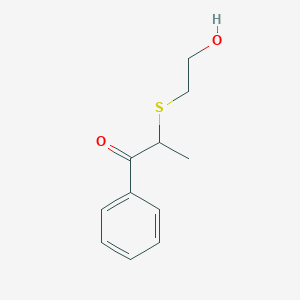
![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
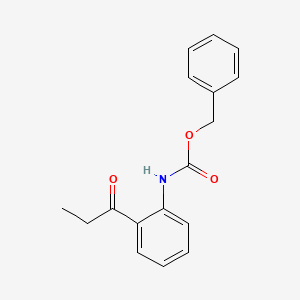
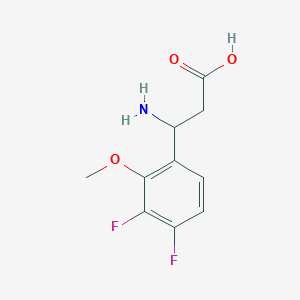
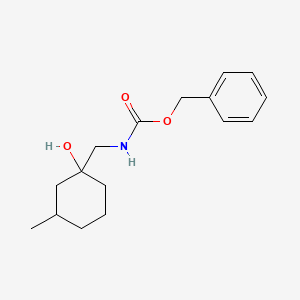
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
